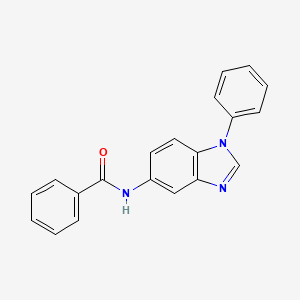![molecular formula C18H25NO4 B5686198 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5686198.png)
9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol, also known as BOAA, is a synthetic compound that has been used extensively in scientific research. BOAA has unique chemical properties that make it an ideal candidate for studying the mechanisms of action of various physiological and biochemical processes.
Wirkmechanismus
The exact mechanism of action of 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol is not fully understood. However, it is known to interact with various receptors and ion channels in the brain, including NMDA receptors, GABA receptors, and voltage-gated calcium channels. 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been shown to increase the release of glutamate and acetylcholine, while decreasing the release of GABA.
Biochemical and Physiological Effects:
9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has a number of biochemical and physiological effects on the body. It has been shown to cause oxidative stress and induce apoptosis in neuronal cells. 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has also been shown to affect the levels of various neurotransmitters in the brain, including glutamate, GABA, and acetylcholine. Additionally, 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been shown to affect calcium signaling in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol is also relatively stable and has a long shelf life, making it a useful tool for long-term experiments. However, there are also some limitations to using 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol in lab experiments. For example, its effects on different neurotransmitter systems can be complex and difficult to interpret. Additionally, 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol can be toxic to cells at high concentrations, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol. One area of interest is the role of 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been shown to induce oxidative stress and apoptosis in neuronal cells, which may contribute to the development of these diseases. Additionally, further research is needed to fully understand the mechanisms of action of 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol and its effects on different neurotransmitter systems. Finally, there is potential for the development of novel therapeutic agents based on 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol, particularly for the treatment of neurological disorders.
Synthesemethoden
9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol can be synthesized using a variety of methods, including the reaction of 3,5-dimethoxybenzyl bromide with N-Boc-1,6-diaminohexane, followed by deprotection of the Boc group and acylation with 2-(benzyloxy)acetic acid. The resulting compound is then subjected to a spirocyclization reaction using trifluoroacetic acid to yield 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol.
Wissenschaftliche Forschungsanwendungen
9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have both excitatory and inhibitory effects on various neurotransmitter systems, including glutamate, GABA, and acetylcholine. 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has also been used to study the effects of oxidative stress on neuronal function and to investigate the role of calcium channels in neurotransmitter release.
Eigenschaften
IUPAC Name |
1-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-2-phenylmethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c20-16-7-4-12-23-18(16)8-10-19(11-9-18)17(21)14-22-13-15-5-2-1-3-6-15/h1-3,5-6,16,20H,4,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNVZBFEHRBCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCN(CC2)C(=O)COCC3=CC=CC=C3)OC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(Benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5686120.png)

![5-acetyl-1'-(1H-indol-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686140.png)
![2-(3-methylbutyl)-8-(pyrrolidin-1-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5686149.png)
![5-[methyl(2-phenylethyl)amino]-2-[2-(3-methyl-4H-1,2,4-triazol-4-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B5686155.png)
![8-(5-chloro-2-methylbenzoyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5686156.png)

![4-chloro-N-(2-{[4-(dimethylamino)-5-fluoropyrimidin-2-yl]amino}ethyl)benzenesulfonamide](/img/structure/B5686167.png)
![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5686172.png)

![N-({1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5686182.png)

![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5686222.png)
![6-(4-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5686225.png)